5-trans Latanoprost (free acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-trans Latanoprost (free acid) is a derivative of the FP receptor agonist latanoprost (free acid) and the trans isomer of latanoprost. It is a prostaglandin analog that has been studied for its potential in reducing intraocular pressure, similar to other F-type prostaglandins .
Vorbereitungsmethoden
The synthesis of 5-trans Latanoprost (free acid) involves several steps, starting from the reduction of a lactone group using diisobutylaluminum hydride (DIBAL-H) at very low temperatures. This is followed by hydrolysis under basic conditions to yield the desired compound . Industrial production methods often involve the use of novel intermediates and optimized reaction conditions to achieve high yield and purity .
Analyse Chemischer Reaktionen
5-trans Latanoprost (free acid) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The reduction process is crucial in its synthesis.
Substitution: Common reagents used include DIBAL-H for reduction and various bases for hydrolysis. The major products formed from these reactions are typically other prostaglandin analogs or derivatives.
Wissenschaftliche Forschungsanwendungen
5-trans Latanoprost (free acid) has several scientific research applications:
Chemistry: Used as an analytical standard for detecting impurities in commercial preparations of latanoprost.
Biology: Studied for its potential effects on FP receptor activation and intraocular pressure reduction.
Medicine: Investigated for its use in treating glaucoma and other ocular conditions.
Industry: Utilized in the development and quality assessment of pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 5-trans Latanoprost (free acid) involves its interaction with the FP receptor, leading to increased uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure . The molecular targets include the FP receptor and associated pathways involved in ocular pressure regulation .
Vergleich Mit ähnlichen Verbindungen
5-trans Latanoprost (free acid) is unique due to its trans configuration, which differentiates it from the cis isomer, latanoprost (free acid). Similar compounds include:
Latanoprost (free acid): The cis isomer with similar biological activity.
Travoprost: Another prostaglandin analog used for reducing intraocular pressure.
Tafluprost: Known for its ocular hypotensive effects.
These comparisons highlight the unique structural and functional aspects of 5-trans Latanoprost (free acid) in relation to its isomers and other prostaglandin analogs.
Biologische Aktivität
5-trans Latanoprost (free acid) is a structural isomer of latanoprost, a well-known prostaglandin analog primarily used in the treatment of glaucoma and ocular hypertension. This compound is notable for its enhanced potency compared to its parent compound, with the free acid form being approximately 200 times more effective as a ligand for the human FP receptor than latanoprost itself . This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant clinical studies.
Chemical Structure and Properties
5-trans Latanoprost (free acid) is characterized by a trans double bond between carbons 5 and 6, differing from the cis configuration found in latanoprost. This structural variation may influence its biological activity and pharmacokinetics. The compound is often present as an impurity in commercial latanoprost preparations .
5-trans Latanoprost acts primarily as an agonist for the FP prostanoid receptor. Upon binding to this receptor, it initiates a cascade of intracellular events that lead to reduced intraocular pressure (IOP). The biological effects are mediated through various pathways, including:
- Increased Uveoscleral Outflow : Latanoprost analogs enhance the outflow facility of aqueous humor through the uveoscleral pathway, significantly lowering IOP.
- Cell Viability and Neurite Outgrowth : Studies indicate that latanoprost can promote cell viability and neurite outgrowth via modulation of the PI3K-Akt-mTOR signaling pathway .
In Vitro Studies
In vitro experiments have demonstrated significant effects of latanoprost on corneal epithelial cells. For instance:
- Cytotoxicity : Benzalkonium chloride-preserved latanoprost formulations exhibited significant cytotoxic effects, while preservative-free versions showed improved cell viability .
- MMP Activity : Latanoprost increased matrix metalloproteinase (MMP) activity in human cells, suggesting a role in extracellular matrix remodeling .
In Vivo Studies
In vivo studies have further confirmed the efficacy of latanoprost:
- Reduction in IOP : A study involving rabbits showed that latanoprost effectively reduced IOP, with maximum reductions observed within hours post-administration .
- Comparative Efficacy : When comparing preservative-free formulations to traditional ones containing benzalkonium chloride, the preservative-free versions resulted in lower incidences of conjunctival hyperemia and improved ocular surface tolerability .
Case Studies and Clinical Trials
Several clinical trials have assessed the safety and efficacy of latanoprost formulations:
- RELIEF Study : This study evaluated the switch from benzalkonium chloride-latanoprost to preservative-free latanoprost. Results indicated significant reductions in conjunctival hyperemia over time, demonstrating improved tolerability without compromising IOP control .
- Corneal Permeation Study : A comparative analysis of different latanoprost formulations showed that preservative-free options had superior corneal penetration properties, leading to more effective therapeutic outcomes .
Data Table: Summary of Biological Activities
Activity | Latanoprost (Free Acid) | 5-trans Latanoprost | Notes |
---|---|---|---|
Potency as FP Receptor Agonist | High | High | 200x more potent than parent compound |
IOP Reduction | Significant | Likely similar | Confirmed in multiple animal studies |
Cell Viability | Increased | Expected | Modulation via PI3K-Akt-mTOR pathway |
MMP Activity | Increased | Expected | Impacts extracellular matrix dynamics |
Tolerability | High | High | Lower incidence of side effects with PF options |
Eigenschaften
IUPAC Name |
(E)-7-[(2R)-3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1+/t18?,19?,20-,21?,22?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPFPERDNWXAGS-QUIZXGRPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C([C@@H](C(C1O)C/C=C/CCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.